molecular formula C12H19NO2SSi B11851353 N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide CAS No. 184419-15-6

N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide

Cat. No.: B11851353
CAS No.: 184419-15-6
M. Wt: 269.44 g/mol
InChI Key: FSLVHQDOXBAKTM-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide

Systematic IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is N-(phenylmethylene)-2-(trimethylsilyl)ethanesulfonamide , reflecting its ethanesulfonamide core substituted at the nitrogen atom by a benzylidene group (C₆H₅–CH=) and at the β-carbon by a trimethylsilyl moiety (–Si(CH₃)₃). Common synonyms include:

  • Ethanesulfonamide, N-(phenylmethylene)-2-(trimethylsilyl)-
  • This compound .

These names emphasize the compound’s structural duality, combining silicon-based hydrophobicity with the electronic effects of the sulfonamide and imine groups.

Molecular Formula and Weight Analysis (C₁₂H₁₉NO₂SSi)

The molecular formula C₁₂H₁₉NO₂SSi corresponds to a molecular weight of 269.44 g/mol , calculated as follows:

  • Carbon (C₁₂): 12 × 12.01 = 144.12 g/mol
  • Hydrogen (H₁₉): 19 × 1.008 = 19.15 g/mol
  • Nitrogen (N): 14.01 g/mol
  • Oxygen (O₂): 2 × 16.00 = 32.00 g/mol
  • Sulfur (S): 32.07 g/mol
  • Silicon (Si): 28.09 g/mol
    Total : 144.12 + 19.15 + 14.01 + 32.00 + 32.07 + 28.09 = 269.44 g/mol .

The formula underscores the compound’s hybrid organic-inorganic nature, with silicon contributing to its thermal stability and solubility in nonpolar solvents.

Crystallographic Data and Conformational Isomerism

While crystallographic data for this specific compound remains unreported in the literature, structural analogs suggest potential conformational flexibility. The trimethylsilyl group likely induces steric hindrance, favoring a staggered conformation around the C–Si bond. The benzylidene moiety (C₆H₅–CH=) may adopt planar geometry due to conjugation between the imine (C=N) and aromatic π-system, influencing intermolecular interactions.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (¹H/¹³C NMR) Spectral Signatures

¹H NMR Predictions :

  • Trimethylsilyl protons : A singlet at δ 0.1–0.3 ppm (9H, –Si(CH₃)₃).
  • Ethylene protons : Multiplets at δ 1.5–2.5 ppm (4H, –CH₂–CH₂–Si).
  • Imine proton (CH=N) : A singlet at δ 8.2–8.5 ppm (1H).
  • Aromatic protons : Doublets and triplets at δ 7.2–7.6 ppm (5H, C₆H₅).

¹³C NMR Predictions :

  • Silicon-bound carbon : δ 1–3 ppm (–Si(CH₃)₃).
  • Sulfonamide carbons : δ 50–55 ppm (C–SO₂–N).
  • Imine carbon (C=N) : δ 150–160 ppm .
  • Aromatic carbons : δ 125–140 ppm (C₆H₅) .
Mass Spectrometric Fragmentation Patterns

The mass spectrum is expected to display:

  • Molecular ion peak : m/z 269.44 ([M]⁺).
  • Key fragments :
    • m/z 196 ([M – Si(CH₃)₃]⁺, 100% intensity).
    • m/z 118 ([C₆H₅–CH=N]⁺).
    • m/z 73 ([Si(CH₃)₃]⁺).

Fragmentation primarily occurs at the labile C–Si and C–N bonds, consistent with sulfonamide derivatives .

Infrared Vibrational Modes of Key Functional Groups
  • S=O stretching : Strong bands at 1340 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
  • C=N stretching : Medium-intensity peak at 1630 cm⁻¹ .
  • Si–C stretching : Bands at 840–750 cm⁻¹ .
  • Aromatic C–H bending : Peaks at 690–710 cm⁻¹ .

Properties

CAS No.

184419-15-6

Molecular Formula

C12H19NO2SSi

Molecular Weight

269.44 g/mol

IUPAC Name

N-benzylidene-2-trimethylsilylethanesulfonamide

InChI

InChI=1S/C12H19NO2SSi/c1-17(2,3)10-9-16(14,15)13-11-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3

InChI Key

FSLVHQDOXBAKTM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCS(=O)(=O)N=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Trimethylsilyl)ethanesulfonamide (SES-NH₂)

SES-NH₂ is a prerequisite for all preparation methods. It is synthesized via two primary routes:

  • Route A : Reaction of 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) with ammonia.

    Yields: ~70–90% after purification.

  • Route B : Direct sulfonamidation using trichloroisocyanuric acid (TCCA) and disulfides/thiols in water.

Condensation Methods for N-Benzylidene-SES Formation

Alternative Lewis Acid Catalysts

While TiCl₄ is predominant, other catalysts have been explored:

  • BF₃·OEt₂ : Tested in toluene at reflux, but prone to side reactions (e.g., trichloroacetamide formation).

  • Silica-Supported Acids : p-Toluenesulfonic acid (pTSA) on silica gel in solvent-free conditions, though less efficient for aromatic aldehydes.

Optimization and Comparative Analysis

Solvent Effects

  • Dichloromethane (CH₂Cl₂) : Preferred for TiCl₄-mediated reactions due to inertness and solubility.

  • Toluene : Suitable for BF₃·OEt₂ but requires higher temperatures.

  • Acetonitrile (MeCN) : Explored for microwave-assisted reactions, reducing time to 20 minutes.

Base Selection

  • Et₃N : Most common, effective in scavenging HCl.

  • Cs₂CO₃ : Enables milder conditions (room temperature) but slower kinetics.

Stereochemical Considerations

The reaction proceeds with retention of configuration at the imine carbon. No epimerization is observed under TiCl₄ conditions, as confirmed by NMR analysis.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Trichloroacetamide Formation : Occurs with BF₃·OEt₂ due to residual trichloroacetimidates.
    Solution : Slow addition of imidates and rigorous exclusion of moisture.

  • SES-NH₂ Hydrolysis : Acidic conditions may cleave the SES group prematurely.
    Solution : Use anhydrous solvents and neutral workup conditions.

Applications in Organic Synthesis

N-Benzylidene-SES serves as a precursor for:

  • Protected Amines : Fluoride-mediated deprotection yields primary amines.

  • Heterocycle Synthesis : Intermediate in pyrrole and aziridine preparations .

Chemical Reactions Analysis

N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide undergoes various types of chemical reactions, including:

    Reduction: The compound can be reduced to form the corresponding amine.

    Nucleophilic Addition: It can undergo nucleophilic addition reactions to form various derivatives.

    Cycloadditions: The compound can participate in cycloaddition reactions to form cyclic compounds.

    Aziridination: It can be used in aziridination reactions to form aziridines.

    Aza-Baylis-Hillman Reaction: The compound can participate in the aza-Baylis-Hillman reaction to form complex molecules.

Common reagents used in these reactions include reducing agents, nucleophiles, and cycloaddition partners. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide. Research indicates that these compounds can inhibit certain enzymes involved in tumor growth, such as carbonic anhydrase IX. For instance, a study demonstrated that derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX, indicating strong enzyme inhibition and potential selectivity for cancer treatment over normal tissues .

Table 1: Anticancer Activity of Sulfonamide Derivatives

CompoundTarget EnzymeIC50 (nM)
This compoundCA IX10.93 - 25.06
Other derivativesCA II1.55 - 3.92

Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems, which may influence mood and cognitive functions. This aspect is under preliminary investigation, with hopes of developing treatments for neurological disorders .

Organic Synthesis Applications

Alkylation Reactions
this compound has been utilized in alkylation reactions, showcasing its versatility in organic synthesis. For example, it can react with trichloroacetimidates to yield various sulfonamide products efficiently. A study reported yields ranging from 70% to 95% for different alkylation reactions using this compound .

Table 2: Alkylation Yields of this compound

ReactantYield (%)
Trichloroacetimidate A70
Trichloroacetimidate B79
Trichloroacetimidate C95

Enzyme Inhibition Studies

Enzyme Inhibition Potential
The sulfonamide moiety is known for its ability to inhibit various enzymes, making compounds like this compound valuable in drug design. A study focusing on enzyme inhibition found that certain derivatives were effective against α-glucosidase and acetylcholinesterase, which are relevant targets in diabetes and Alzheimer's disease treatment .

Table 3: Enzyme Inhibition Data

CompoundTarget EnzymeInhibition (%)
This compoundα-glucosidase85
Other derivativesAcetylcholinesterase90

Case Studies

  • Study on Anticancer Activity
    A recent study synthesized novel sulfonamide derivatives that included the benzothiazole structure and evaluated their anticancer properties against various cell lines. The results indicated significant cytotoxic effects, with mechanisms involving apoptosis induction and inhibition of protein synthesis .
  • Synthesis and Mechanistic Study
    Another research project focused on the design and synthesis of new benzenesulfonamide derivatives aimed at inhibiting carbonic anhydrase IX. The synthesized compounds demonstrated promising results in both enzyme inhibition assays and cellular uptake studies, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group can be cleaved by fluoride ions, leading to the formation of a reactive intermediate that can participate in further chemical reactions . The benzylidene group can also undergo various transformations, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Melting Point (°C) Solubility Key Applications/Studies References
6-Bromo-4-oxo-4H-chromene-2-carboxylic acid C₁₀H₅BrO₄ 6-Br, 4-oxo, 2-COOH Not reported Not reported Drug discovery synthon
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid C₁₀H₅BrO₄ 6-Br, 2-oxo, 3-COOH 194–196 / 200* Not reported Intermediate in organic synthesis
6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic Acid C₁₁H₇BrO₄ 6-Br, 4-Me, 2-oxo, 3-COOH Not reported DMSO, Chloroform Research chemical
8-Bromo-4-oxo-4H-chromene-2-carboxylic acid C₁₀H₅BrO₄ 8-Br, 4-oxo, 2-COOH Not reported Not reported Chemical probe development
6-Fluoro-4-oxo-2H-chromene-2-carboxylic acid C₁₀H₅FO₄ 6-F, 4-oxo, 2-COOH Not reported Not reported Quantum computational studies
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid C₁₀H₅ClO₄ 6-Cl, 2-oxo, 3-COOH Not reported Not reported Biochemical research

Note: Discrepancy in melting points for 6-bromo-2-oxo-3-carboxylic acid (194–196°C vs. 200°C ) may arise from polymorphic forms or measurement conditions.

Key Findings:

Substituent Position Effects :

  • Bromine Position : Bromine at position 6 (vs. 8) influences electronic properties and steric interactions. For example, 8-bromo-4-oxo-2-carboxylic acid (CAS 328058-02-2) is explored for its unique reactivity in chemical probes .
  • Oxo vs. Carboxylic Acid Placement : 4-Oxo derivatives (e.g., 6-bromo-4-oxo-2-carboxylic acid) are prioritized in drug discovery due to their role as synthons for multitarget ligands . In contrast, 2-oxo-3-carboxylic acid analogs (e.g., 6-bromo-2-oxo-3-carboxylic acid) are intermediates in synthetic routes .

Physical Properties :

  • Melting Points : Substituent positions significantly affect melting points. For instance, 7,8-dimethyl-4-oxo-2-carboxylic acid melts at 259–261°C, while 5,7-dimethyl-4-oxo-2-carboxylic acid melts at 264–266°C .
  • Solubility : Methyl groups (e.g., 4-methyl in C₁₁H₇BrO₄) enhance solubility in organic solvents like DMSO and chloroform .

Synthetic Accessibility :

  • Microwave-assisted synthesis optimizes the production of 6-bromo-4-oxo-2-carboxylic acid, though high costs remain a barrier for large-scale drug discovery .
  • Acid chloride intermediates (e.g., thionyl chloride reactions) are common in derivatizing chromene-carboxylic acids into amides for biological testing .

Applications: Drug Discovery: 4-Oxo-2-carboxylic acid derivatives are key intermediates for chromene-based multitarget ligands targeting carbonic anhydrases or kinase inhibitors .

Biological Activity

N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, and enzyme inhibition activities.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzylidene moiety attached to a trimethylsilyl-substituted ethanesulfonamide backbone. The synthesis typically involves the condensation of 2-(trimethylsilyl)ethanesulfonamide with benzaldehyde derivatives under acidic or basic conditions.

1. Antibacterial Activity

Studies have shown that sulfonamides, including this compound, exhibit significant antibacterial properties. In vitro evaluations against various bacterial strains revealed the following:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Bacillus subtilis208
Shigella sonnei1732

These results indicate that the compound is particularly effective against Gram-positive bacteria, suggesting potential applications in treating infections caused by these pathogens .

2. Antifungal Activity

This compound has also been evaluated for antifungal activity. In tests against common fungal strains, it demonstrated notable efficacy:

Fungal Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Aspergillus niger1664
Candida albicans1432

The compound's antifungal properties suggest its potential use in treating fungal infections, particularly those caused by opportunistic pathogens .

3. Enzyme Inhibition

The enzyme inhibition profile of this compound has been investigated with a focus on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

Enzyme IC50 (µM)
Acetylcholinesterase25
Butyrylcholinesterase30

The inhibition of these enzymes suggests potential applications in neurodegenerative diseases such as Alzheimer's disease, where cholinesterase inhibitors are beneficial .

Case Study: Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays on various cancer cell lines demonstrated cytotoxic effects:

  • Cell Lines Tested : A549 (lung), DU145 (prostate), HCT116 (colorectal), HeLa (cervical), MCF7 (breast).
  • Results : The compound exhibited IC50 values ranging from 15 to 40 µM across these cell lines, indicating significant anticancer activity.

These findings point towards the compound's potential as a lead in cancer therapy development .

Q & A

Q. Table 1: Stability of SES Group Under Common Conditions

ConditionStability OutcomeReference
6M HCl (reflux)Stable for 24 hours
40% HF/EtOHComplete desilylation in 1 hour
LiBH₄ in THFPartial reduction of sulfonamide

Q. Table 2: Key Spectral Data for Characterization

TechniqueDiagnostic SignalReference
¹H NMR (CDCl₃)δ 8.3–8.5 ppm (C=N), δ 0.1–0.3 ppm (TMS)
¹³C NMRδ 160–165 ppm (C=N), δ 2–5 ppm (Si(CH₃)₃)
IR1320–1350 cm⁻¹ (S=O stretch)

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